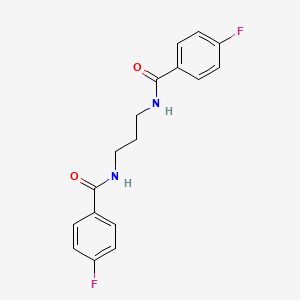
N,N'-1,3-propanediylbis(4-fluorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-1,3-propanediylbis(4-fluorobenzamide): is a synthetic organic compound characterized by the presence of two 4-fluorobenzamide groups connected by a 1,3-propanediyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-propanediylbis(4-fluorobenzamide) typically involves the reaction of 4-fluorobenzoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluorobenzoyl chloride+1,3-diaminopropane→N,N’-1,3-propanediylbis(4-fluorobenzamide)+HCl
Industrial Production Methods: Industrial production of N,N’-1,3-propanediylbis(4-fluorobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N’-1,3-propanediylbis(4-fluorobenzamide) can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and 1,3-diaminopropane.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 4-fluorobenzoic acid and 1,3-diaminopropane.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
N,N’-1,3-propanediylbis(4-fluorobenzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its structural properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.
作用機序
The mechanism of action of N,N’-1,3-propanediylbis(4-fluorobenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The 1,3-propanediyl linker provides flexibility and spatial arrangement, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- N,N’-1,2-propanediylbis(2-fluorobenzamide)
- N,N’-1,3-propanediylbis(3-fluorobenzamide)
Comparison:
- N,N’-1,2-propanediylbis(2-fluorobenzamide): This compound has a similar structure but with the fluorine atoms positioned differently, which can affect its reactivity and interactions with biological targets.
- N,N’-1,3-propanediylbis(3-fluorobenzamide): This compound differs in the position of the fluorine atoms on the benzamide groups, leading to variations in its chemical and physical properties.
特性
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-2-12(3-7-14)16(22)20-10-1-11-21-17(23)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDXKLSFXNFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
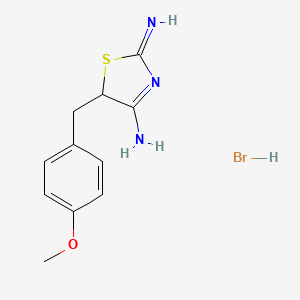
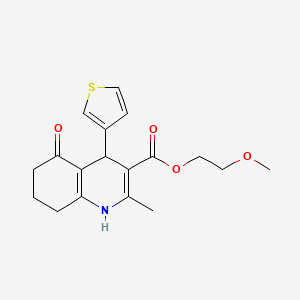
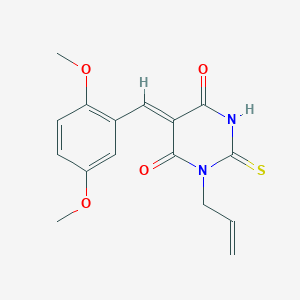
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![4-[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![5-(4-BROMOPHENYL)-2-METHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4900010.png)
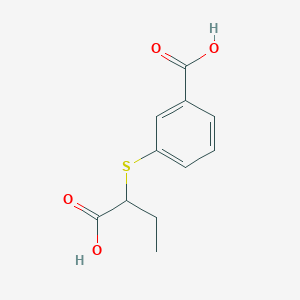
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)
![(5E)-5-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4900062.png)
![1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4900063.png)
![N,2-BIS({[1,1'-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE](/img/structure/B4900070.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
